

Spectroscopic Profile of 1H-Imidazole-4,5-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Imidazole-4,5-dimethanol**

Cat. No.: **B184310**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Imidazole-4,5-dimethanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this guide presents a combination of predicted and comparative spectroscopic information alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1H-Imidazole-4,5-dimethanol**. These values are derived from computational models and comparison with structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for **1H-Imidazole-4,5-dimethanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	Singlet	1H	H2 (imidazole ring)
~4.6 - 4.8	Singlet	4H	-CH ₂ OH
~5.0 - 6.0	Broad Singlet	2H	-OH
~11.0 - 12.0	Broad Singlet	1H	N-H (imidazole ring)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **1H-Imidazole-4,5-dimethanol**

Chemical Shift (δ , ppm)	Assignment
~135 - 140	C2 (imidazole ring)
~125 - 130	C4/C5 (imidazole ring)
~55 - 60	-CH ₂ OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for **1H-Imidazole-4,5-dimethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (alcohol), N-H stretch (imidazole)
3150 - 3100	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1550	Medium	C=N stretch (imidazole ring)
1480 - 1400	Medium	C=C stretch (imidazole ring)
1100 - 1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation Data for **1H-Imidazole-4,5-dimethanol**

m/z Ratio	Relative Intensity	Assignment
128	High	[M] ⁺ (Molecular Ion)
111	Medium	[M - OH] ⁺
97	High	[M - CH ₂ OH] ⁺
81	Medium	[M - 2(OH)] ⁺
69	High	[M - CH ₂ OH - CO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard operating procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[\[1\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.[\[1\]](#)
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of approximately -2 to 12 ppm.
 - Acquire the spectrum using standard pulse sequences.
- ¹³C NMR Acquisition:
 - To simplify the spectrum to single lines for each unique carbon atom, acquire proton-decoupled spectra.
 - Set the spectral width to a range of 0 to 220 ppm.[\[1\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum using the residual solvent peak. For ¹³C NMR, calibrate using the solvent signal.

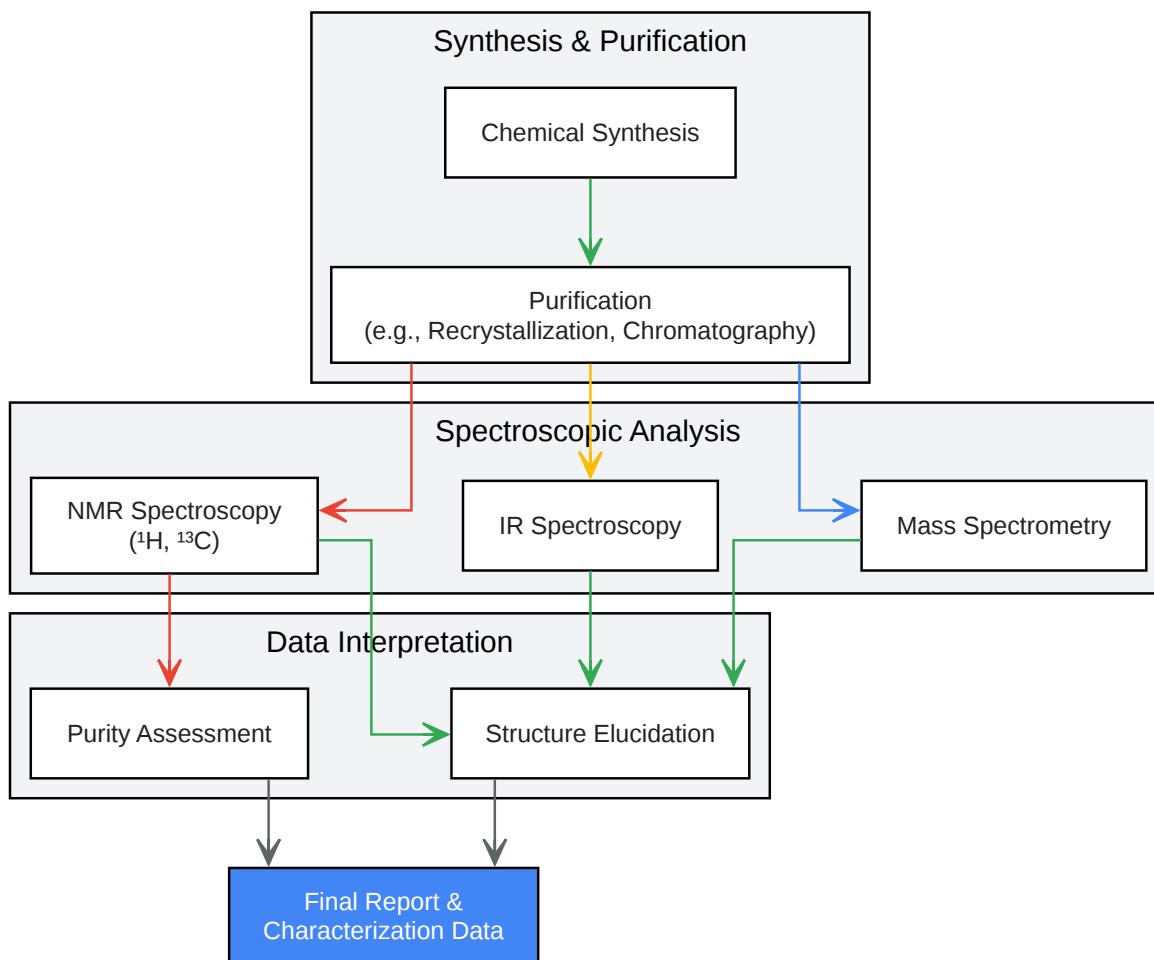
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[\[2\]](#)
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[\[2\]](#)
- Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[2\]](#)[\[3\]](#)

- Spectrum Acquisition: Collect the FTIR spectrum. The typical range for mid-IR is 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[4]

Mass Spectrometry (MS)


Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in a vacuum.[5]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[5]
- Detection: A detector records the abundance of each ion at a specific m/z ratio.
- Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent agilent.com
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics creative-proteomics.com
- 7. Electron ionization - Wikipedia en.wikipedia.org
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Imidazole-4,5-dimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184310#spectroscopic-data-of-1h-imidazole-4-5-dimethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com